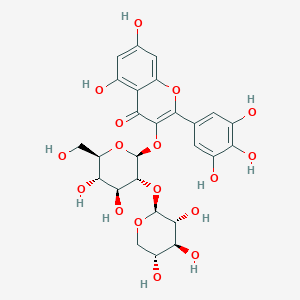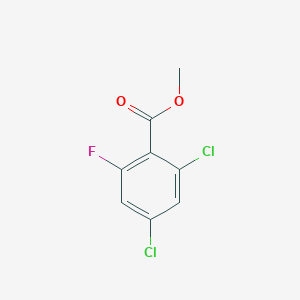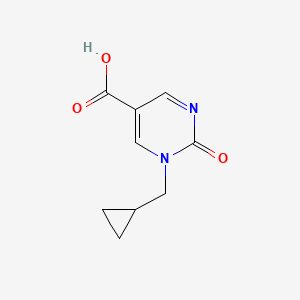
Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside
描述
Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside is a natural flavonoid glycoside compound. It is derived from myricetin, a well-known flavonoid, and is found in various plants, including Sphaerophysa salsula. This compound is known for its potential biological activities, including the inhibition of triglyceride accumulation in adipocytes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside typically involves glycosylation reactions. The process begins with the extraction of myricetin from natural sources. The glycosylation is achieved by reacting myricetin with appropriate sugar donors, such as beta-D-xylopyranosyl and beta-D-glucopyranosyl, under controlled conditions. The reaction is often catalyzed by enzymes or chemical catalysts to ensure specificity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of myricetin from plant sources, followed by enzymatic or chemical glycosylation. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
化学反应分析
Types of Reactions
Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: The compound is studied for its effects on cellular processes, including lipid metabolism and gene expression.
Medicine: Research focuses on its potential therapeutic effects, such as anti-obesity and anti-inflammatory properties.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside involves the inhibition of triglyceride accumulation in adipocytes. This is achieved through the down-regulation of key genes involved in lipid metabolism, including PPARγ, CEBP/α, and ap2. The compound interacts with these molecular targets, leading to reduced lipid accumulation and potential anti-obesity effects .
相似化合物的比较
Similar Compounds
Quercetin 3-O-beta-D-xylopyranoside: Similar in structure but derived from quercetin instead of myricetin.
Kaempferol 3-O-beta-D-xylopyranoside: Another flavonoid glycoside with similar glycosylation patterns.
Uniqueness
Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside is unique due to its specific glycosylation pattern and its potent biological activities, particularly in inhibiting triglyceride accumulation. This makes it a valuable compound for research in lipid metabolism and potential therapeutic applications .
属性
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O17/c27-5-14-18(35)20(37)24(43-25-21(38)17(34)12(32)6-39-25)26(41-14)42-23-19(36)15-9(29)3-8(28)4-13(15)40-22(23)7-1-10(30)16(33)11(31)2-7/h1-4,12,14,17-18,20-21,24-35,37-38H,5-6H2/t12-,14-,17+,18-,20+,21-,24-,25+,26+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKMIFKDPPAMLJ-JWYZLBFDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B3027809.png)
![Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B3027812.png)








![[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3027828.png)



